molecular formula C5H12ClNO2 B6239728 methyl (2S)-3-amino-2-methylpropanoate hydrochloride CAS No. 168828-17-9

methyl (2S)-3-amino-2-methylpropanoate hydrochloride

Cat. No.: B6239728
CAS No.: 168828-17-9
M. Wt: 153.61 g/mol
InChI Key: RVPWGKBKRYTOHJ-WCCKRBBISA-N
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Description

Methyl (2S)-3-amino-2-methylpropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and dyestuff industries. This compound is known for its role as an intermediate in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-3-amino-2-methylpropanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S)-3-amino-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-amino-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl (2S)-3-amino-2-methylpropanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Studied for its role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Mechanism of Action

The mechanism of action of methyl (2S)-3-amino-2-methylpropanoate hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The ester group can be hydrolyzed to release the active amino acid, which then participates in various biochemical pathways. The hydrochloride salt form enhances its solubility and stability, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride: Similar structure with a hydroxyl group instead of a methyl group.

    Methyl (2S)-2-amino-3-methylbutanoate hydrochloride: Similar structure with an additional methyl group on the carbon chain.

Uniqueness

Methyl (2S)-3-amino-2-methylpropanoate hydrochloride is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in peptide synthesis and its applications in various industries highlight its versatility and importance.

Properties

CAS No.

168828-17-9

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

methyl (2S)-3-amino-2-methylpropanoate;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c1-4(3-6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1

InChI Key

RVPWGKBKRYTOHJ-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](CN)C(=O)OC.Cl

Canonical SMILES

CC(CN)C(=O)OC.Cl

Purity

95

Origin of Product

United States

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